molecular formula C5H11F2N B1425961 4,4-Difluoropentan-1-amine CAS No. 590-74-9

4,4-Difluoropentan-1-amine

Cat. No.: B1425961
CAS No.: 590-74-9
M. Wt: 123.14 g/mol
InChI Key: HYNONZQLNWUFIJ-UHFFFAOYSA-N
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Description

4,4-Difluoropentan-1-amine is an organic compound with the molecular formula C5H11F2N It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a pentane chain, with an amine group (-NH2) at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropentan-1-amine typically involves the introduction of fluorine atoms into a pentane chain followed by the incorporation of an amine group. One common method is the fluorination of 4-pentene-1-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoropentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

4,4-Difluoropentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoropentan-1-amine involves its interaction with molecular targets through its amine group and fluorine atoms. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The amine group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

    4-Fluoropentan-1-amine: Contains only one fluorine atom, leading to different chemical properties and reactivity.

    4,4-Difluorobutan-1-amine: A shorter chain analogue with similar fluorination but different steric and electronic effects.

    4,4-Difluorohexan-1-amine: A longer chain analogue with potentially different solubility and reactivity.

Uniqueness: 4,4-Difluoropentan-1-amine is unique due to the specific positioning of its fluorine atoms, which can significantly influence its chemical behavior and interactions. This makes it a valuable compound for various applications where specific fluorination patterns are required .

Properties

IUPAC Name

4,4-difluoropentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N/c1-5(6,7)3-2-4-8/h2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNONZQLNWUFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311570
Record name 4,4-Difluoro-1-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590-74-9
Record name 4,4-Difluoro-1-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluoro-1-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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